1-(3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)-4-methylcyclohexan-1-amine
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Overview
Description
1-(3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)-4-methylcyclohexan-1-amine is a synthetic organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)-4-methylcyclohexan-1-amine typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate alkylating agents.
Attachment of the Cyclohexane Ring: The cyclohexane ring is introduced through a nucleophilic substitution reaction, where the triazole derivative reacts with a cyclohexyl halide under basic conditions.
Final Amination Step:
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)-4-methylcyclohexan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Alkyl halides, nucleophiles such as amines or thiols, basic or acidic conditions.
Major Products Formed:
Oxidation Products: Corresponding oxides or hydroxyl derivatives.
Reduction Products: Reduced amine derivatives.
Substitution Products: Substituted triazole derivatives with various functional groups.
Scientific Research Applications
1-(3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)-4-methylcyclohexan-1-amine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial, antifungal, and anticancer properties.
Materials Science: It is explored for its use in the development of novel materials with specific electronic or optical properties.
Biological Research: The compound is used as a tool to study biological pathways and molecular interactions due to its unique structural features.
Mechanism of Action
The mechanism of action of 1-(3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)-4-methylcyclohexan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes or receptors. The cyclohexane ring provides structural stability and enhances the compound’s binding affinity to its targets.
Comparison with Similar Compounds
1-(3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)-4-methylbenzene: Similar structure but with a benzene ring instead of a cyclohexane ring.
1-(3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)-4-methylpiperidine: Similar structure but with a piperidine ring instead of a cyclohexane ring.
Uniqueness: 1-(3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)-4-methylcyclohexan-1-amine is unique due to the presence of both the triazole and cyclohexane rings, which confer specific chemical and biological properties. The combination of these rings enhances the compound’s stability, binding affinity, and potential for diverse applications.
Biological Activity
1-(3-Ethyl-1-methyl-1H-1,2,4-triazol-5-yl)-4-methylcyclohexan-1-amine is a compound that belongs to the class of triazoles, which are known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The compound's chemical formula is C11H18N4 with a molecular weight of approximately 218.29 g/mol. It features a triazole ring, which is often associated with various biological activities including antifungal, antibacterial, and anticancer properties.
Antimicrobial Activity
Triazole derivatives have been extensively studied for their antimicrobial properties. The compound has shown promising results against various bacterial strains. For instance, studies have indicated that triazole derivatives can inhibit the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 125 to 1000 µg/mL depending on the specific derivative and conditions used .
Antifungal Activity
Triazoles are particularly noted for their antifungal properties. The compound has been evaluated for its efficacy against Candida species and Aspergillus species. Research indicates that triazole compounds can disrupt fungal cell membrane synthesis by inhibiting the enzyme lanosterol demethylase, leading to increased cell permeability and ultimately cell death .
Anticancer Activity
Recent studies have highlighted the potential anticancer effects of triazole derivatives. In vitro assays have demonstrated that certain triazole compounds exhibit cytotoxicity against various cancer cell lines, including breast cancer (MCF-7) and colon cancer (HCT-116) cells. For example, modifications in the triazole structure have been shown to enhance activity against these cell lines, with IC50 values ranging from 6.2 µM to 43.4 µM depending on the specific derivative .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in microbial and cancer cell metabolism.
- Cell Membrane Disruption : By interfering with the synthesis of ergosterol in fungi or other essential components in bacteria and cancer cells, it compromises cell integrity.
- Apoptosis Induction : Some studies suggest that triazole derivatives can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various triazole derivatives including our compound against clinical isolates of bacteria and fungi. Results indicated significant antimicrobial activity with a notable reduction in colony-forming units (CFUs) after treatment .
Study 2: Anticancer Properties
In a comparative study involving multiple triazole derivatives, the compound demonstrated significant cytotoxic effects against MCF-7 cells with an IC50 value of 27.3 µM. This study underscored the potential for developing new anticancer agents based on triazole scaffolds .
Properties
Molecular Formula |
C12H22N4 |
---|---|
Molecular Weight |
222.33 g/mol |
IUPAC Name |
1-(5-ethyl-2-methyl-1,2,4-triazol-3-yl)-4-methylcyclohexan-1-amine |
InChI |
InChI=1S/C12H22N4/c1-4-10-14-11(16(3)15-10)12(13)7-5-9(2)6-8-12/h9H,4-8,13H2,1-3H3 |
InChI Key |
YTZYRWGIFGZZJU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN(C(=N1)C2(CCC(CC2)C)N)C |
Origin of Product |
United States |
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